Angiotensin III, 4-L-isoleucine-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’angiotensine III, humaine, souris (3TFA) est un peptide dérivé du système rénine-angiotensine, qui joue un rôle crucial dans la régulation de la pression artérielle et de l’équilibre hydrique dans l’organisme. Ce composé est un agoniste endogène du récepteur de l’angiotensine II (AT2R), avec des implications significatives dans la physiologie et la physiopathologie cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’angiotensine III, humaine, souris (3TFA) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Les acides aminés sont activés à l’aide de réactifs comme la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt) pour former des liaisons peptidiques.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés à l’aide d’acide trifluoroacétique (TFA).

Clivage : Le peptide complet est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : La production industrielle de l’angiotensine III, humaine, souris (3TFA) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des systèmes HPLC à grande échelle sont utilisés pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : L’angiotensine III, humaine, souris (3TFA) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les résidus de méthionine au sein du peptide.

Réduction : Les ponts disulfure au sein du peptide peuvent être réduits en groupes thiol.

Substitution : Les résidus d’acides aminés peuvent être substitués pour créer des analogues avec des propriétés différentes.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés spécifiques d’acides aminés et réactifs de couplage.

Produits principaux : Les produits principaux de ces réactions comprennent des formes oxydées, réduites ou substituées de l’angiotensine III, humaine, souris (3TFA), chacune avec des activités biologiques distinctes .

4. Applications de recherche scientifique

L’angiotensine III, humaine, souris (3TFA) a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans le système rénine-angiotensine et ses effets sur la régulation de la pression artérielle.

Médecine : Exploré comme cible thérapeutique potentielle pour l’hypertension et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de médicaments à base de peptides et d’outils de diagnostic.

Applications De Recherche Scientifique

Angiotensin III, human, mouse (3TFA) has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

Medicine: Explored as a potential therapeutic target for hypertension and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

L’angiotensine III, humaine, souris (3TFA) exerce ses effets en se liant au récepteur de l’angiotensine II (AT2R). Cette interaction déclenche une cascade de voies de signalisation intracellulaires, notamment :

Activation des protéines G : Conduisant à la production de seconds messagers comme l’AMP cyclique (AMPc).

Modulation des canaux ioniques : Affectant les flux d’ions calcium et potassium.

Régulation de l’expression des gènes : Influencer l’expression des gènes impliqués dans la croissance, la différenciation et l’apoptose cellulaires.

Composés similaires :

Angiotensine II : Un autre peptide du système rénine-angiotensine avec une liaison au récepteur similaire mais des effets physiologiques différents.

Angiotensine I : Un précurseur de l’angiotensine II et III, avec des rôles biologiques distincts.

Angiotensine IV : Un peptide avec des interactions et des fonctions réceptorielles uniques.

Unicité : L’angiotensine III, humaine, souris (3TFA) est unique par son affinité de liaison spécifique au récepteur de l’angiotensine II (AT2R) et son rôle distinct dans la modulation des fonctions cardiovasculaires. Contrairement à l’angiotensine II, qui favorise principalement la vasoconstriction, l’angiotensine III a des effets plus nuancés sur la pression artérielle et l’équilibre hydrique .

Comparaison Avec Des Composés Similaires

Angiotensin II: Another peptide in the renin-angiotensin system with similar receptor binding but different physiological effects.

Angiotensin I: A precursor to Angiotensin II and III, with distinct biological roles.

Angiotensin IV: A peptide with unique receptor interactions and functions.

Uniqueness: Angiotensin III, human, mouse (3TFA) is unique in its specific binding affinity to the angiotensin II receptor (AT2R) and its distinct role in modulating cardiovascular functions. Unlike Angiotensin II, which primarily promotes vasoconstriction, Angiotensin III has more nuanced effects on blood pressure and fluid balance .

Propriétés

IUPAC Name |

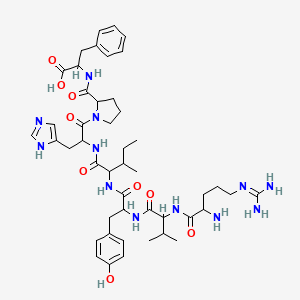

2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRCKSBBNJCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B2629858.png)

![N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2629864.png)

![propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2629865.png)

![N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2629867.png)

![ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2629869.png)

![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)

![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2629871.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)

![2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2629873.png)